molecular formula C19H18N2O B7505775 N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide

N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide

Cat. No. B7505775
M. Wt: 290.4 g/mol
InChI Key: BLKIWSXAOJHYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide, commonly known as DMQA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMQA belongs to the class of quinoline derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMQA is not fully understood. However, studies have suggested that DMQA exerts its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
DMQA has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, DMQA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These properties make DMQA a potential therapeutic agent for the treatment of various diseases associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DMQA exhibits high stability and solubility, making it an ideal candidate for in vitro and in vivo studies. However, the limited availability of DMQA and its high cost may pose as a limitation for some research studies.

Future Directions

1. Further studies are needed to elucidate the exact mechanism of action of DMQA in cancer and neurodegenerative diseases.
2. The development of novel DMQA derivatives with improved therapeutic properties.
3. Clinical trials to evaluate the safety and efficacy of DMQA in the treatment of cancer and neurodegenerative diseases.
4. Studies to investigate the potential use of DMQA in combination with other therapeutic agents for enhanced efficacy.
5. The investigation of DMQA as a potential therapeutic agent for other diseases associated with oxidative stress and inflammation.

Synthesis Methods

The synthesis of DMQA involves the reaction of 2-acetylquinoline with 2,3-dimethylaniline in the presence of a catalyst. The resulting product is purified through recrystallization to obtain DMQA in its pure form.

Scientific Research Applications

DMQA has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that DMQA exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMQA has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-6-3-10-17(14(13)2)21-18(22)12-16-8-4-7-15-9-5-11-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKIWSXAOJHYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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